4-Heptyloxyaniline
Overview
Description
4-Heptyloxyaniline is an organic compound with the chemical formula C₁₃H₂₁NOThis compound appears as a white crystalline solid and is soluble in organic solvents such as ethanol, acetone, and dichloromethane, but only slightly soluble in water . This compound is primarily used as an intermediate in the synthesis of dyes and pigments, as well as in the production of organic solar cell materials .
Preparation Methods
4-Heptyloxyaniline can be synthesized through the condensation reaction of aniline and heptanol. The specific steps are as follows :
- Add aniline and heptanol to a reaction vessel in an appropriate molar ratio.
- Introduce cuprous chloride as a catalyst and heat the reaction mixture while stirring.
- After several hours of reaction, cool the mixture and isolate this compound by crystallization.
This method is commonly used in laboratory settings. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and purity of the final product.
Chemical Reactions Analysis
4-Heptyloxyaniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are often quinones or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents include halogens or sulfonyl chlorides.
Scientific Research Applications
4-Heptyloxyaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly dyes and pigments.
Biology: Research on this compound includes its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: While not widely used in medicine, this compound derivatives are being explored for their potential pharmacological properties.
Mechanism of Action
The mechanism of action of 4-Heptyloxyaniline involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile due to the presence of the amino group, which can donate electrons to electrophilic centers. This property makes it useful in substitution reactions. Additionally, its heptyloxy group provides hydrophobic interactions, which can influence its solubility and reactivity in different environments.
Comparison with Similar Compounds
4-Heptyloxyaniline can be compared with other similar compounds, such as:
p-Methoxyaniline: Similar in structure but with a methoxy group instead of a heptyloxy group. It is more soluble in water and has different reactivity due to the shorter alkyl chain.
p-Ethoxyaniline: Contains an ethoxy group, making it less hydrophobic than this compound. It is used in similar applications but has different physical properties.
p-Butoxyaniline: With a butoxy group, this compound has intermediate properties between p-Methoxyaniline and this compound.
The uniqueness of this compound lies in its longer alkyl chain, which imparts distinct solubility and reactivity characteristics compared to its shorter-chain analogs .
Properties
IUPAC Name |
4-heptoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGYTOOKQWFTQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192958 | |
Record name | p-Heptyloxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39905-44-7 | |
Record name | p-Heptyloxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Heptyloxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(HEPTYLOXY)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the odd-even effect observed in the transition temperatures of the studied p-Heptyloxyaniline derivatives?
A1: The odd-even effect, observed in both the 4-(alkoxy)-N-(4-(heptyloxybenzylidene)aniline (7BAn) and N-(4-alkoxybenzylidene)-4-(heptyloxy)aniline (nBA7) series [, ], highlights the influence of the alkoxy chain length on liquid crystal phase behavior. This effect arises from the alternating spatial arrangement of molecules within the mesophase due to the presence of an even or odd number of carbon atoms in the alkoxy chain.
Q2: How do the structural differences between the 7BAn and nBA7 series impact their liquid crystal behavior?
A2: Both series incorporate p-Heptyloxyaniline as a core structural element but differ in the attachment point of the variable alkoxy chain. In the 7BAn series, the variable chain is attached to the aniline ring, while in the nBA7 series, it is attached to the benzylidene ring [, ]. This seemingly minor alteration leads to significant differences in their mesophase behavior.
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